7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine
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Overview
Description
7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nitration of a precursor compound followed by methoxylation and methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds also exhibit biological activities and are studied for their therapeutic potential.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds are known for their dual inhibitory activities against phosphatidylinositol 3-kinase and histone deacetylase, making them potential anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
7-methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C8H10N4O3/c1-5-10-8(15-2)6(12(13)14)7-9-3-4-11(5)7/h3-4H2,1-2H3 |
InChI Key |
OILVMMOSUBCNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C2=NCCN12)[N+](=O)[O-])OC |
Origin of Product |
United States |
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